molecular formula C15H26N2O2 B2719455 tert-Butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-2(3H)-carboxylate CAS No. 2138076-42-1

tert-Butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-2(3H)-carboxylate

Cat. No. B2719455
CAS RN: 2138076-42-1
M. Wt: 266.385
InChI Key: QNQLHHBLCMGKQG-UHFFFAOYSA-N
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Description

Tert-Butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-2(3H)-carboxylate, also known as TMI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Steric Effects and Resonance Hindrance

The tert-butyl group is known for its steric effects, impacting molecular interactions and chemical reactions. A study on tert-butylbenzoic acids revealed that the tert-butyl group necessitates a non-planar conformation due to steric hindrance, influencing properties like acidity and IR spectra. This emphasizes the importance of considering steric effects in the development and application of tert-butyl-based compounds (Kulhanek et al., 1999).

Radical Polymerization

tert-Butyl peroxypivalate's reaction with methyl methacrylate was studied, showcasing how tert-butoxyl and tert-butyl radicals engage in radical polymerization. The study provides insights into the reactivity of these radicals, essential for understanding polymerization processes involving tert-butyl-based compounds (Nakamura et al., 1996).

Diels‐Alder Reaction and Derivative Formation

tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is involved in Diels-Alder reactions and forms various derivatives, indicating the compound's versatility in synthetic organic chemistry (Padwa et al., 2003).

Novel Reductive Cleavage

A novel reductive cleavage of N-C-N bonds with sodium borohydride showcases innovative approaches to chemical transformations involving tert-butyl-based compounds, highlighting the potential for developing new chemical methodologies (Murato et al., 1977).

Efficient and Scalable Synthesis

The efficient synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate demonstrates the compound's potential for large-scale production, important for industrial applications and pharmacological research (Bahekar et al., 2017).

properties

IUPAC Name

tert-butyl 8,11-diazatricyclo[4.3.3.01,6]dodecane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-10-14-6-4-5-7-15(14,11-17)9-16-8-14/h16H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQLHHBLCMGKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC23CCCCC2(C1)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl tetrahydro-1H-3a,7a-(methanoiminomethano)isoindole-2(3H)-carboxylate

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